molecular formula C13H9BrN2 B157647 5-Bromo-2-phenylbenzimidazole CAS No. 1741-50-0

5-Bromo-2-phenylbenzimidazole

Cat. No. B157647
CAS RN: 1741-50-0
M. Wt: 273.13 g/mol
InChI Key: GVFCYTFUNNARML-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylbenzimidazole is a chemical compound with the molecular formula C13H9BrN2 and a molecular weight of 273.13 . It is used for proteomics research .


Synthesis Analysis

A simple process to synthesize 2-(substituted-phenyl) benzimidazole derivatives has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-phenylbenzimidazole consists of a benzimidazole core with a bromine atom at the 5-position and a phenyl group at the 2-position .


Physical And Chemical Properties Analysis

5-Bromo-2-phenylbenzimidazole is a solid with a melting point of 204-211° C . The predicted boiling point is approximately 446.2° C at 760 mmHg, and the predicted density is approximately 1.5 g/cm3 . The refractive index is predicted to be n20D 1.71 .

Scientific Research Applications

Anti-Cancer Activity

5-Bromo-2-phenylbenzimidazole: has been studied for its potential anti-cancer properties. Research indicates that derivatives of 2-phenylbenzimidazole can exhibit bioactivity against various cancer cell lines, such as A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) . The presence of a bromine atom could potentially enhance these properties through its electronic effects on the molecule’s interaction with biological targets.

Antibacterial and Antifungal Properties

Compounds in the benzimidazole class, including those with a phenyl group, have been synthesized and screened for their antibacterial and antifungal activities. They have shown effectiveness against a range of bacteria, including Bacillus cereus, E. coli, Micrococcus luteus, Klebsiella pneumoniae, Staphylococcus aureus, and Salmonella epidermidis, as well as fungi like Aspergillus niger and Candida albicans . The brominated variant could offer specific advantages in targeting microbial pathogens.

Excited-State Proton Transfer Research

Benzimidazole derivatives are also explored in the context of excited-state proton transfer (ESPT) processes. A study on a bromine-based benzimidazole compound has been conducted to understand its behavior in different solvents through spectroscopic measurements and theoretical calculations . The bromine atom at the 5-position in 5-Bromo-2-phenylbenzimidazole may influence such ESPT processes, which are significant in fields like photochemistry and photobiology.

Analgesic Effects

The benzimidazole scaffold is known to be a part of compounds with analgesic properties. While specific studies on 5-Bromo-2-phenylbenzimidazole may not be available, its structural relatives have been screened for pain-relieving effects . The unique structure of this compound could be leveraged to develop new analgesics with potentially improved efficacy or reduced side effects.

Mechanism of Action

Target of Action

5-Bromo-2-phenylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes and protein receptors . Specifically, they have been found to exhibit anticancer activity , suggesting that their primary targets may be involved in cell proliferation and survival pathways.

Mode of Action

For instance, some benzimidazoles have been found to inhibit tubulin, a key protein involved in cell division . This suggests that 5-Bromo-2-phenylbenzimidazole may also interact with its targets in a similar manner, leading to changes in cell proliferation and survival.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways. For example, they have been found to exhibit α-glucosidase inhibitory activity , which could potentially affect carbohydrate metabolism.

Result of Action

Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells

properties

IUPAC Name

6-bromo-2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFCYTFUNNARML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513681
Record name 6-Bromo-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenylbenzimidazole

CAS RN

1741-50-0
Record name 6-Bromo-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzene-1,2-diamine (0.5 g, 2.67 mmol), benzaldehyde (0.284 g, 2.67 mmol), and 4-methylbenzenesulfonic acid (0.046 g, 0.267 mmol) in DMF (8 mL) were combined and heated at 100° C. for 1 hour in a microwave reactor. The reaction mixture was subsequently diluted with EtOAc, washed with brine (4×100 mL), concentrated, and purified by CombiFlash® chromatography, eluting with a gradient of MeOH (0-30%) in DCM over 120 minutes. The product-containing fractions were combined and concentrated to give the title compound as light yellow liquid (0.48 g, 66%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.284 g
Type
reactant
Reaction Step Two
Quantity
0.046 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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